molecular formula C17H20N4OS B2690032 (E)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 1235697-17-2

(E)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2690032
CAS No.: 1235697-17-2
M. Wt: 328.43
InChI Key: YRPXKNQPERZXSC-SNAWJCMRSA-N
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Description

This compound is an acrylamide derivative featuring a pyrimidinyl-substituted piperidine moiety and a thiophene ring. The (E)-configuration of the acrylamide group ensures structural rigidity, which is critical for receptor binding specificity. The thiophene group, a bioisostere for phenyl rings, may enhance metabolic stability and binding affinity to target proteins .

Properties

IUPAC Name

(E)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c22-16(5-4-15-3-1-12-23-15)20-13-14-6-10-21(11-7-14)17-18-8-2-9-19-17/h1-5,8-9,12,14H,6-7,10-11,13H2,(H,20,22)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPXKNQPERZXSC-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CS2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms of action, cellular effects, and potential therapeutic uses based on diverse research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H20N4OS
  • Molecular Weight : 328.43 g/mol
  • IUPAC Name : (E)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-3-thiophen-2-ylprop-2-enamide

Research indicates that this compound interacts with various biological targets, particularly protein kinases. Notably, it has been shown to inhibit Protein Kinase B (PKB or Akt), which is crucial in cell signaling pathways involved in cell growth and survival. By inhibiting PKB, the compound can induce apoptosis in cancer cells and reduce cell proliferation, showcasing its potential as an anticancer agent.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to:

  • Induce apoptosis in various cancer cell lines.
  • Inhibit tumor growth in preclinical models by targeting key signaling pathways involved in cancer progression .

Anti-Angiogenic Effects

The compound has also been found to possess anti-angiogenic properties, which are critical for preventing tumor vascularization. This effect is mediated through the inhibition of endothelial cell proliferation and migration, essential processes for new blood vessel formation.

Antimicrobial Properties

Emerging research suggests that this compound may exhibit antimicrobial activity. Preliminary studies indicate effectiveness against certain bacterial strains, although further investigation is needed to fully elucidate its spectrum of activity and mechanism.

Research Findings and Case Studies

The following table summarizes key findings from various studies on the biological activity of this compound:

StudyFocusFindings
AnticancerInduces apoptosis in cancer cell lines; inhibits PKB activity.
Anti-AngiogenicReduces endothelial cell migration and proliferation; effective in tumor models.
AntimicrobialExhibits activity against specific bacterial strains; mechanism under investigation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Pyrimidine/Piperidine Moieties

  • (E)-2-cyano-N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-(thiophen-2-yl)acrylamide (): Key Differences: Incorporates a cyano group and a pyridinylpyrimidinylamino substituent instead of the pyrimidinylpiperidinylmethyl group. The pyridine substitution may alter selectivity compared to the target compound’s piperidine ring .
  • (E)-3-(4-(4-cyano-2,6-dimethylphenoxy)-2-((4-cyanophenyl)amino)pyrimidin-5-yl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acrylamide (): Key Differences: Features a methylsulfonyl-piperidine group and dual cyano substituents. Implications: The sulfonyl group improves solubility but may reduce membrane permeability. The compound demonstrated an 80.9% synthetic yield and a melting point of 175–177°C, suggesting robust crystallinity .

Thiophene-Containing Analogues

  • DM497: (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide (): Key Differences: Lacks the piperidine-pyrimidine moiety, simplifying the structure. Biological Activity: Acts as a positive allosteric modulator (PAM) for γ-aminobutyric acid type A receptors (GABAARs), with an EC₅₀ of 12 µM. The absence of the piperidine-pyrimidine group likely limits its selectivity for kinase targets .
  • (E)-N-(3-(methyl(nitroso)amino)propyl)-3-(thiophen-2-yl)acrylamide (): Key Differences: Contains a nitroso group, a known mutagenic impurity. Implications: Highlights the importance of structural modifications (e.g., avoiding nitroso groups) to enhance safety profiles in drug development .

Sulfonamide and Heterocyclic Derivatives

  • (E)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-3-(4-methoxyphenyl)acrylamide (): Key Differences: Includes a sulfamoylphenyl group and methoxyphenyl substituent.

Structure-Activity Relationships (SAR)

  • Piperidine-Pyrimidine Hybrid : Enhances basicity and solubility, critical for oral bioavailability.
  • Thiophene vs. Phenyl : Thiophene’s lower electron density may reduce oxidative metabolism, extending half-life.
  • Acrylamide Geometry : The (E)-configuration prevents steric clashes, optimizing binding to kinases or receptors .

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